4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 2548979-56-0
VCID: VC11818865
InChI: InChI=1S/C14H23N5O3/c1-20-13-16-12(17-14(18-13)21-2)15-10-3-6-19(9-10)11-4-7-22-8-5-11/h10-11H,3-9H2,1-2H3,(H,15,16,17,18)
SMILES: COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
Molecular Formula: C14H23N5O3
Molecular Weight: 309.36 g/mol

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine

CAS No.: 2548979-56-0

Cat. No.: VC11818865

Molecular Formula: C14H23N5O3

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine - 2548979-56-0

Specification

CAS No. 2548979-56-0
Molecular Formula C14H23N5O3
Molecular Weight 309.36 g/mol
IUPAC Name 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C14H23N5O3/c1-20-13-16-12(17-14(18-13)21-2)15-10-3-6-19(9-10)11-4-7-22-8-5-11/h10-11H,3-9H2,1-2H3,(H,15,16,17,18)
Standard InChI Key AOWHPQOCXDIDRD-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
Canonical SMILES COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines three distinct pharmacophoric elements:

  • 1,3,5-Triazine Core: A six-membered aromatic ring with alternating carbon and nitrogen atoms, providing a planar scaffold for electronic interactions .

  • Methoxy Substituents: Electron-donating methoxy (-OCH3_3) groups at positions 4 and 6, which influence solubility and steric interactions.

  • Pyrrolidine-Oxane Side Chain: A pyrrolidine ring (five-membered saturated amine) attached to an oxane (six-membered oxygen-containing ring), introducing conformational flexibility and hydrogen-bonding capabilities.

The IUPAC name reflects these components: 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC14H23N5O3\text{C}_{14}\text{H}_{23}\text{N}_{5}\text{O}_{3}
Molecular Weight309.36 g/mol
SMILESCOC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
Topological Polar Surface Area94.8 Ų (estimated)

The presence of methoxy groups enhances lipophilicity (logP\log P estimated at 1.2–1.5), while the pyrrolidine-oxane side chain contributes to moderate aqueous solubility (~0.5–1 mg/mL).

Synthesis and Chemical Reactivity

Reactivity Profile

  • Amine Functionalization: The secondary amine on the triazine ring may undergo alkylation or acylation to modify bioactivity .

  • Methoxy Group Stability: Resistant to hydrolysis under neutral conditions but susceptible to demethylation under strong acids.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Peaks at δ 3.2–3.5 ppm (pyrrolidine CH2_2), δ 3.7–4.0 ppm (oxane OCH2_2), and δ 3.8 ppm (methoxy OCH3_3).

    • 13C^{13}\text{C}-NMR: Triazine carbons at δ 165–170 ppm, methoxy carbons at δ 55–60 ppm.

  • Mass Spectrometry: ESI-MS expected to show [M+H]+^+ at m/z 310.4.

Comparative Analysis with Analogues

CompoundCore StructureKey SubstituentsApplications
PF-04447943 PyrazolopyrimidinePyrrolidine-tetrahydropyranPDE9A inhibition
CDMT 1,3,5-TriazineChlorine, methoxyPeptide coupling reagent
4,6-Dimethoxy derivative1,3,5-TriazineMethoxy, pyrrolidine-oxaneUnder investigation

This compound’s dual methoxy and amine substituents differentiate it from chlorotriazine-based coupling agents like CDMT, potentially reducing racemization in peptide synthesis .

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